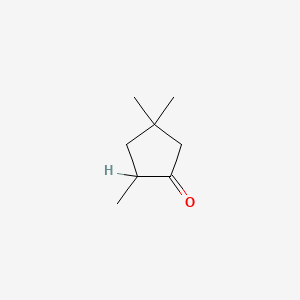

2,4,4-Trimethylcyclopentanone

説明

Significance of Cyclopentanone (B42830) Derivatives in Organic Chemistry

Cyclopentanone and its derivatives are pivotal building blocks in organic synthesis. The five-membered ring structure is a common motif in a vast array of natural products and biologically active molecules. Consequently, the development of synthetic methodologies for the construction and functionalization of the cyclopentanone core is a significant area of research in organic chemistry. ontosight.ai

Derivatives of cyclopentanone are explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The reactivity of the ketone functional group, coupled with the stereochemical possibilities of the cyclopentane (B165970) ring, allows for the synthesis of complex molecular architectures. oalib.comjst.go.jp Research has demonstrated the utility of cyclopentanone derivatives as versatile intermediates for synthesizing a range of compounds, including prostaglandins (B1171923) and pyran and pyridine (B92270) derivatives. oalib.comjst.go.jp The ability to introduce various substituents onto the cyclopentanone ring allows chemists to fine-tune the steric and electronic properties of molecules, making them valuable precursors in the synthesis of targeted compounds. uta.edu.ly

Historical Context of 2,4,4-Trimethylcyclopentanone in Synthetic Endeavors

The synthesis of this compound has been approached through various chemical pathways over the years, reflecting the evolution of synthetic organic chemistry. Early methods documented in the chemical literature include:

The oxidation of 1-hydroxy-2,4,4-trimethylcyclopentanecarboxylic acid using lead dioxide in sulfuric acid. orgsyn.org

The hydrogenation of 2,4,4-trimethyl-2-cyclopentenone. orgsyn.org

The Clemmensen reduction of dimethyldihydroresorcinol. orgsyn.org

The distillation of powdered 2,4,4-trimethyladipic acid with sodium hydroxide (B78521). orgsyn.org

The saponification and decarboxylation of ethyl 2-keto-1,4,4-trimethylcyclopentanecarboxylate. orgsyn.org

A notably efficient and convenient procedure involves the rearrangement of isophorone (B1672270) oxide. orgsyn.org This method, utilizing boron trifluoride etherate in benzene (B151609), provides a good yield of the target molecule. orgsyn.org More recent synthetic explorations have also started from commercially available ketones like 2,2,4-trimethylcyclopentanone (B1295220) and 3,3,5-trimethylcyclohexanone, involving steps like polychlorination and dehydrochlorination. researchgate.netresearchgate.net

Overview of Research Trajectories for this compound

The research applications of this compound are multifaceted, extending from fundamental chemical synthesis to biocatalysis. It serves as a valuable intermediate in the synthesis of other chemical compounds. ontosight.ai For instance, it has been utilized in the preparation of isomeric 1-alkyl/alkenyl-2,2,4(2,4,4)-trimethyl-cyclopentan-1-ols, which have applications as perfuming agents. google.com

In the field of biocatalysis, the enzymatic oxidation of this compound has been studied. Specifically, its oxidation by monooxygenases, such as those from Pseudomonas putida, has been investigated in the context of Baeyer-Villiger biooxidations. nih.gov These enzymatic reactions are of interest for their potential in "green chemistry" applications, offering highly selective transformations under mild conditions. nih.gov The compound has also been a starting material in the synthesis of more complex molecules like 3,3,5-trimethyl-1,2,4-cyclopentanetrione. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H14O |

| Molecular Weight | 140.22 g/mol ontosight.ai |

| Boiling Point | 194-196°C ontosight.ai |

| Density | ~0.95 g/cm³ at 20°C ontosight.ai |

| Appearance | Colorless liquid ontosight.ai |

| Odor | Characteristic ontosight.ai |

Table 2: Selected Synthetic Methods for this compound

| Starting Material | Reagents | Key Transformation |

|---|---|---|

| Isophorone oxide | Boron trifluoride etherate, benzene | Rearrangement orgsyn.org |

| 1-hydroxy-2,4,4-trimethylcyclopentanecarboxylic acid | Lead dioxide, sulfuric acid | Oxidation orgsyn.org |

| 2,4,4-trimethyl-2-cyclopentenone | - | Hydrogenation orgsyn.org |

| Dimethyldihydroresorcinol | - | Clemmensen reduction orgsyn.org |

| 2,2,4-trimethylcyclopentanone | - | Polychlorination, dehydrochlorination, hydrolysis researchgate.netresearchgate.net |

Structure

3D Structure

特性

IUPAC Name |

2,4,4-trimethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-4-8(2,3)5-7(6)9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTQEWUBDTVSFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871094 | |

| Record name | Cyclopentanone, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4694-12-6 | |

| Record name | 2,4,4-Trimethylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4694-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4-Trimethylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone, 2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4-TRIMETHYLCYCLOPENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRJ0Q2WNHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,4-Trimethylcyclopentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis Methodologies for 2,4,4 Trimethylcyclopentanone

Classical Synthetic Approaches

A number of traditional methods have been established for the preparation of 2,4,4-trimethylcyclopentanone. orgsyn.orgorgsyn.org These routes often involve multi-step processes starting from readily available precursors.

One of the documented classical syntheses involves the oxidation of 1-hydroxy-2,4,4-trimethylcyclopentanecarboxylic acid. orgsyn.orgorgsyn.org This transformation is typically achieved using a strong oxidizing agent. Specifically, the reaction utilizes lead dioxide in the presence of sulfuric acid to yield the target ketone. orgsyn.orgorgsyn.org

The saturation of an unsaturated precursor is another viable route to this compound. The hydrogenation of 2,4,4-trimethyl-2-cyclopentenone provides a direct method to obtain the saturated cyclopentanone (B42830). orgsyn.orgorgsyn.org This reaction involves the addition of hydrogen across the carbon-carbon double bond of the cyclopentenone ring.

The Clemmensen reduction, a reaction that typically reduces ketones to methylene (B1212753) groups, can be applied in a unique context to synthesize this compound. cambridge.org When applied to 5,5-dimethyl-1,3-cyclohexanedione (dimedone), the reaction proceeds with an unexpected ring contraction. cambridge.orgechemi.com This rearrangement results in the formation of this compound. cambridge.orgechemi.com The reaction is generally carried out by heating the starting dione (B5365651) with zinc amalgam and aqueous hydrochloric acid. cambridge.org

The intramolecular cyclization of a dicarboxylic acid derivative is a well-known method for forming cyclic ketones. For this compound, this is achieved through the distillation of α,γ,γ-trimethyladipic acid. rsc.org The dry distillation of this acid in the presence of a basic medium, such as barium hydroxide (B78521) or sodium hydroxide, induces cyclization and decarboxylation to yield the desired cyclopentanone. orgsyn.orgorgsyn.orgrsc.org

Table 1: Classical Synthesis Reaction Overview

| Starting Material | Reagents | Key Process | Product |

| 1-Hydroxy-2,4,4-trimethylcyclopentanecarboxylic Acid | Lead dioxide, Sulfuric acid | Oxidation | This compound |

| 2,4,4-Trimethyl-2-cyclopentenone | Hydrogen (H₂) | Hydrogenation | This compound |

| 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | Clemmensen Reduction with Rearrangement | This compound |

| α,γ,γ-Trimethyladipic Acid | Barium hydroxide or Sodium hydroxide | Dry Distillation/Cyclization | This compound |

| Ethyl 2-keto-1,4,4-trimethylcyclopentanecarboxylate | Acid (e.g., HCl) | Saponification & Decarboxylation | This compound |

Saponification followed by decarboxylation is a crucial two-step sequence in another synthetic pathway to this compound. orgsyn.orgorgsyn.org This process begins with ethyl 2-keto-1,4,4-trimethylcyclopentanecarboxylate. orgsyn.orgrsc.org The ester is first hydrolyzed (saponified) by refluxing with an acid, which converts the ester group into a carboxylic acid. rsc.org Subsequent heating promotes decarboxylation, where the carboxyl group is eliminated as carbon dioxide, resulting in the formation of this compound. rsc.org

Modern and Optimized Synthetic Routes

More contemporary methods focus on improving yield, convenience, and efficiency. One of the most prominent optimized routes involves the rearrangement of isophorone (B1672270) oxide. orgsyn.orgorgsyn.org This procedure is considered to offer an excellent balance of high yield and a straightforward process. orgsyn.orgorgsyn.org

The reaction starts with isophorone oxide dissolved in benzene (B151609). orgsyn.org Boron trifluoride etherate is added as a catalyst, which induces a rearrangement of the epoxide ring. orgsyn.org The reaction mixture is allowed to stand before being worked up with sodium hydroxide to facilitate the deformylation of an intermediate β-ketoaldehyde. orgsyn.org After extraction and drying, the final product is isolated by fractional distillation under reduced pressure, with reported yields between 56% and 63%. orgsyn.orgorgsyn.org In recent years, the use of solid acid catalysts like zeolites and montmorillonite (B579905) K10 has also been explored for the rearrangement of isophorone oxide, which can lead to the formation of 2-formyl-2,4,4-trimethylcyclopentanone, a direct precursor. researchgate.net

Table 2: Optimized Synthesis of this compound from Isophorone Oxide

| Reagent | Amount (per 0.25 mole of starting material) | Purpose |

| Isophorone Oxide | 38.6 g | Starting Material |

| Benzene | 400 ml | Solvent |

| Boron Trifluoride Etherate | 20 ml | Catalyst for Rearrangement |

| Sodium Hydroxide (in water) | 40 g in 200 ml | Deformylation of intermediate |

| Ether | 100 ml + 2x50 ml | Dilution and Extraction |

| Anhydrous Magnesium Sulfate | Sufficient amount | Drying Agent |

Rearrangement of Isophorone Oxide: Mechanistic and Yield Considerations

The rearrangement of isophorone oxide stands out as a primary method for synthesizing this compound, offering a favorable balance of yield and procedural convenience. orgsyn.orgorgsyn.org This process involves the acid-catalyzed isomerization of isophorone oxide, which leads to a ring contraction from a six-membered ring to a five-membered cyclopentanone ring system. acs.orgresearchgate.net The reaction typically produces a mixture of products, including this compound, 2-formyl-2,4,4-trimethylcyclopentanone, and 3,5,5-trimethyl-1,2-cyclohexanedione. acs.orgresearchgate.netacs.org

The mechanism of this rearrangement is understood to proceed through an acyl migration. acs.org The initial epoxide ring is opened under acidic conditions, leading to the formation of a carbocation intermediate. A subsequent rearrangement of the acyl group results in the contraction of the ring and the formation of the cyclopentanone derivative. acs.org The formation of the by-product 2-formyl-2,4,4-trimethylcyclopentanone is a key step; this intermediate can then be deformylated to yield the desired this compound. orgsyn.org Shaking the organic layer with a sodium hydroxide solution is an effective method for achieving this deformylation. orgsyn.org

Catalytic Systems for Isophorone Oxide Rearrangement

Various catalytic systems have been employed to facilitate the rearrangement of isophorone oxide. One of the most common and effective catalysts is boron trifluoride etherate. orgsyn.orgacs.org In a typical procedure, a solution of isophorone oxide in benzene is treated with boron trifluoride etherate, leading to the isomerization. orgsyn.org

Beyond traditional Lewis acids, research has explored the use of solid acid catalysts like zeolites and montmorillonite K10. chemicalbook.comresearchgate.net These materials have been shown to catalyze the rearrangement with high conversions and selectivities. chemicalbook.comresearchgate.net The specific type of zeolite used can influence the ratio of the resulting products, namely 3,5,5-trimethyl-1,2-cyclohexanedione and 2-formyl-2,4,4-trimethylcyclopentanone. researchgate.net Hierarchical ZSM-5 zeolites have also been investigated, with the calcination method of the zeolite affecting its acidic properties and, consequently, its catalytic performance in the isophorone oxide rearrangement. urjc.es A two-step nitrogen/air calcination process for hierarchical ZSM-5 has been shown to result in higher activity and product yields compared to a one-step air calcination. urjc.es

Influence of Reaction Conditions on Product Distribution

The distribution of products in the rearrangement of isophorone oxide is sensitive to the reaction conditions. The choice of catalyst, as mentioned, plays a significant role. For instance, treatment of the crude reaction mixture with ethanolic sodium hydroxide after isomerization can increase the yield of this compound to 70-75% by facilitating the deformylation of the intermediate β-ketoaldehyde and enabling easier separation of the alkali-soluble by-product, 3,5,5-trimethyl-1,2-cyclohexanedione. acs.org

If the organic layer is dried and fractionally distilled without the base treatment, both this compound and 2-formyl-2,4,4-trimethylcyclopentanone can be isolated. orgsyn.orgorgsyn.org The pot residue from this distillation may also contain the enol form of 3,5,5-trimethyl-1,2-cyclohexanedione. orgsyn.org The yield of this compound using boron trifluoride etherate as the catalyst is typically in the range of 56-63%. orgsyn.orgorgsyn.org

Table 1: Product Distribution in the Rearrangement of Isophorone Oxide

| Catalyst/Condition | This compound | 2-Formyl-2,4,4-trimethylcyclopentanone | 3,5,5-Trimethyl-1,2-cyclohexanedione | Reference |

| Boron trifluoride etherate | 56-63% yield | Intermediate, can be isolated | By-product, can be isolated | orgsyn.orgorgsyn.org |

| Boron trifluoride etherate followed by NaOH treatment | 70-75% yield | Converted to product | Separated as alkali-soluble | acs.org |

| Zeolites/Montmorillonite K10 | Product | Main co-product | Main co-product | chemicalbook.comresearchgate.net |

Note: The table provides a qualitative and quantitative overview of how different catalytic systems and conditions influence the products of the isophorone oxide rearrangement.

Green Chemistry and Sustainable Synthesis Considerations for this compound

The principles of green chemistry encourage the development of more environmentally benign and sustainable chemical processes. In the context of this compound synthesis, this involves considering alternative catalysts and reaction media to reduce waste and the use of hazardous substances.

The use of solid acid catalysts like zeolites represents a step towards greener synthesis. researchgate.net Zeolites are often recyclable and can lead to cleaner reactions with easier product separation compared to homogeneous catalysts like boron trifluoride etherate, which require aqueous workups that generate waste. The investigation into hierarchical zeolites and the optimization of their preparation, such as the calcination procedure, further aligns with green chemistry principles by aiming to enhance catalyst efficiency and longevity. urjc.es

Another area of green chemistry is the use of biocatalysis. Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can perform oxidations of ketones to esters or lactones. asm.org While not a direct synthesis of this compound, the use of BVMOs is recognized as a green chemistry priority for reducing the reliance on strong, often hazardous, chemical oxidants in related transformations. asm.org This highlights a potential future direction for developing more sustainable routes to cyclopentanone derivatives.

Chemical Reactivity and Transformation Pathways of 2,4,4 Trimethylcyclopentanone

Oxidative Transformations

Other Oxidation Reactions for Derivative Formation

The oxidation of 2,4,4-trimethylcyclopentanone can be employed to synthesize valuable derivatives, primarily lactones, through the Baeyer-Villiger oxidation. This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group, effectively inserting an oxygen atom to expand the ring. wikipedia.orgorganic-chemistry.org

The Baeyer-Villiger oxidation of a cyclic ketone like this compound results in the formation of a lactone. wikipedia.org This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in the presence of a catalyst. wikipedia.orgresearchgate.netnih.gov The reaction proceeds via the Criegee intermediate, where a substituent on the ketone migrates to an oxygen atom of the peroxyacid. wikipedia.org

The regioselectivity of this migration is a critical aspect of the reaction. The substituent with the higher migratory aptitude will preferentially shift. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the migration involves one of the two alpha-carbons (C2 or C5). The C2 carbon is secondary and substituted with a methyl group, while the C5 carbon is also secondary. Due to the substitution pattern, the migration of the more substituted C2 carbon is generally favored, leading to the formation of a specific regioisomer of the resulting lactone.

Various catalysts, including Lewis acids like copper triflate (Cu(OTf)₂), can be used to facilitate this reaction, often leading to high yields under mild conditions. researchgate.netresearchgate.net

Reductive Transformations

The carbonyl group of this compound is susceptible to reduction, leading to the corresponding alcohol, 2,4,4-trimethylcyclopentanol. This can be accomplished through catalytic hydrogenation or with metal hydride reagents, with the latter offering important stereochemical considerations.

Catalytic hydrogenation is a standard method for the reduction of ketones to alcohols. In this process, this compound is treated with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. Common catalysts for this transformation include platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru), often supported on carbon (e.g., Pd/C), as well as Raney nickel (Ra-Ni). nih.govfrontiersin.org

The reaction involves the addition of two hydrogen atoms across the carbonyl double bond, yielding 2,4,4-trimethylcyclopentanol. This method is highly effective, though it typically provides less stereochemical control compared to metal hydride reductions. The hydrogenation of the unsaturated precursor, 2,4,4-trimethyl-2-cyclopentenone, is also a known pathway to produce this compound itself. orgsyn.org

| Reaction | Catalyst | Conditions | Product |

| Ketone Reduction | Pd/C, PtO₂, Ra-Ni | H₂ pressure, solvent (e.g., ethanol) | 2,4,4-Trimethylcyclopentanol |

This is an interactive data table based on common ketone hydrogenation reactions.

Reduction of this compound with metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), also yields 2,4,4-trimethylcyclopentanol. A key aspect of this reaction is its stereoselectivity—the preferential formation of one diastereomer of the alcohol product over the other. scielo.brdocumentsdelivered.com

The stereochemical outcome is dictated by the direction of the hydride's attack on the carbonyl carbon. The attack generally occurs from the less sterically hindered face of the ketone. In this compound, the gem-dimethyl group at the C4 position and the methyl group at the C2 position create a sterically crowded environment. The hydride reagent will preferentially approach the carbonyl from the face opposite to the larger or more sterically demanding substituents.

Models for rationalizing the stereoselectivity of hydride reductions in cyclic ketones often consider factors like steric hindrance and torsional strain in the transition state. researchgate.netnih.gov For substituted cyclopentanones, the approach of the hydride is influenced by the substituents at the alpha and beta positions. scielo.br The presence of the C2-methyl group significantly influences the trajectory of the incoming hydride, generally favoring attack from the opposite face, leading to the formation of the trans-alcohol as the major product. The use of bulkier hydride reagents can further enhance this selectivity. Additives like cerium (III) chloride (CeCl₃) with NaBH₄ (the Luche reduction) can also alter selectivity, particularly in more complex systems. scielo.br

| Reducing Agent | Typical Solvent | Expected Major Product | Rationale |

| NaBH₄ | Methanol, Ethanol | trans-2,4,4-Trimethylcyclopentanol | Hydride attack from the less hindered face, opposite the C2-methyl group. |

| LiAlH₄ | Diethyl ether, THF | trans-2,4,4-Trimethylcyclopentanol | Similar to NaBH₄, but a more powerful reducing agent. |

This table outlines the expected stereochemical outcomes based on general principles of metal hydride reductions of substituted cyclic ketones.

Rearrangement Reactions Involving this compound and its Precursors/Derivatives

Rearrangement reactions provide important synthetic routes to and from cyclic systems. Acid-catalyzed pathways are particularly relevant for the formation of the this compound skeleton from precursors.

A notable synthesis of this compound involves the acid-catalyzed rearrangement of a precursor, isophorone (B1672270) oxide. orgsyn.org Isophorone is an α,β-unsaturated ketone that can be synthesized from the self-condensation of acetone. researchgate.net Epoxidation of isophorone yields isophorone oxide.

When isophorone oxide is treated with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), it undergoes a skeletal rearrangement. orgsyn.org The reaction proceeds through an intermediate, 2-formyl-2,4,4-trimethylcyclopentanone. This intermediate is then treated with a base, like sodium hydroxide (B78521), which facilitates a deformylation step to yield the final product, this compound. This method represents an effective way to contract the six-membered ring of the isophorone precursor into the five-membered cyclopentanone (B42830) ring system. orgsyn.org

| Precursor | Catalyst/Reagents | Intermediate | Final Product | Yield |

| Isophorone Oxide | 1. BF₃·OEt₂ 2. NaOH | 2-Formyl-2,4,4-trimethylcyclopentanone | This compound | 56-63% orgsyn.org |

This table summarizes the acid-catalyzed rearrangement synthesis of this compound.

The high-temperature behavior of cyclic ketones often involves radical intermediates and complex decomposition pathways. mit.edu While specific studies on the thermal rearrangement of this compound are not extensively detailed, the general principles of cyclic ketone pyrolysis can be applied.

At elevated temperatures (typically >800 K), the pyrolysis of cyclopentanone and its derivatives can proceed through several channels. researchgate.net One common pathway is unimolecular decomposition involving the cleavage of C-C bonds. For cyclopentanone, this can lead to the formation of products like ethylene (B1197577) and ketene (B1206846) through diradical intermediates. researchgate.net Another pathway involves H-atom abstraction by radicals, forming oxo-cyclopentyl radicals. researchgate.net These radicals can then undergo further reactions, such as β-scission, leading to ring-opening and the formation of smaller, unsaturated molecules. mit.eduresearchgate.net

The presence of methyl substituents, as in this compound, would influence the stability of the radical intermediates and potentially favor specific bond cleavage events. For instance, the thermal decomposition of the structurally related 2,2,4,4-tetramethylcyclobutanone proceeds via cleavage to yield isobutene and dimethylketen, indicating that substituent patterns direct the fragmentation pathway. rsc.org It is plausible that the thermolysis of this compound would similarly lead to a mixture of smaller alkenes and ketenes, driven by the formation of the most stable radical intermediates.

Stereochemical Aspects and Chiral Transformations of 2,4,4 Trimethylcyclopentanone

Analysis of Stereoisomerism in 2,4,4-Trimethylcyclopentanone

This compound is a cyclic ketone featuring a five-membered ring. nih.gov Its molecular structure contains a stereogenic center, which gives rise to stereoisomerism. The carbon atom at position 2 (C2), which is bonded to a methyl group, a hydrogen atom, the carbonyl carbon (C1), and the C3 carbon of the ring, is a chiral center. The presence of this single chiral center means that this compound can exist as a pair of enantiomers.

Enantiomers are non-superimposable mirror images of each other. These two distinct molecules are designated as (R)-2,4,4-trimethylcyclopentanone and (S)-2,4,4-trimethylcyclopentanone, according to the Cahn-Ingold-Prelog priority rules. While these enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents, they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. Their interactions with other chiral entities, including chiral catalysts or biological receptors, are also distinct. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive.

Table 1: Stereoisomers of this compound

| Property | (R)-2,4,4-trimethylcyclopentanone | (S)-2,4,4-trimethylcyclopentanone |

|---|---|---|

| Chiral Center | C2 | C2 |

| Relationship | Enantiomers (non-superimposable mirror images) | |

| Optical Activity | Dextrorotatory (+) or Levorotatory (-) | Levorotatory (-) or Dextrorotatory (+) |

| Racemic Mixture | A 1:1 mixture of (R) and (S) enantiomers |

Kinetic Resolution of Racemic Ketones Utilizing this compound

Kinetic resolution is a powerful technique for separating the enantiomers of a racemic mixture. wikipedia.org The principle lies in the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, leading to its conversion into a new product, while the slower-reacting enantiomer remains largely unreacted. This process allows for the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.

While specific studies detailing the kinetic resolution of this compound are not prominent in the surveyed literature, the principles can be applied. For instance, enzymatic kinetic resolution using lipases is a common method. In a hypothetical scenario, a lipase (B570770) could selectively acylate one enantiomer of racemic this compound in the presence of an acyl donor. If the (R)-enantiomer reacts faster, it would be converted to an enantioenriched ester, leaving behind the unreacted (S)-enantiomer with high enantiomeric excess (ee).

Another established method is palladium-catalyzed kinetic resolution, which has been successfully applied to similar compounds like 4-heterosubstituted cyclopentenones. nih.gov This approach could theoretically be adapted for derivatives of this compound to achieve separation of its enantiomers.

Table 2: Theoretical Progression of a Kinetic Resolution (Illustrative data for a hypothetical reaction where the R-enantiomer reacts faster)

| Reaction Conversion (%) | ee of Unreacted Ketone (S-enantiomer) | ee of Product (from R-enantiomer) |

|---|---|---|

| 0% | 0% | N/A |

| 25% | 33% | ~99% |

| 50% | >99% | ~99% |

| 75% | >99% | ~99% |

Note: The enantiomeric excess (ee) of the product is dependent on the selectivity factor (s) of the reaction.

Diastereoselective and Enantioselective Synthesis Strategies

The synthesis of a single enantiomer of a chiral compound is a primary goal in modern organic chemistry. This is achieved through asymmetric synthesis, which can be broadly categorized into diastereoselective and enantioselective strategies.

Chiral Auxiliaries and Catalytic Asymmetric Induction

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed, yielding the enantioenriched product. Evans' oxazolidinones and Corey's chiral auxiliaries are well-known examples used in asymmetric alkylations. nih.gov

For the synthesis of a specific enantiomer of this compound, one could envision a strategy starting from 4,4-dimethylcyclopentanone. This prochiral ketone could be converted into a chiral enamine or enolate using a chiral auxiliary. Subsequent methylation at the C2 position would proceed diastereoselectively, guided by the steric and electronic properties of the auxiliary. Removal of the auxiliary would then furnish either (R)- or (S)-2,4,4-trimethylcyclopentanone. The choice of the auxiliary's chirality dictates the chirality of the final product.

Catalytic asymmetric induction employs a chiral catalyst to control the stereochemistry of a reaction. The catalyst, used in substoichiometric amounts, creates a chiral environment that favors the formation of one enantiomer over the other. While specific catalytic asymmetric syntheses for this compound are not widely documented, general methods like rhodium-catalyzed C-C activation of cyclopentanones demonstrate the potential for such transformations. nih.gov

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary Type | Example | Typical Application | Typical Diastereoselectivity |

|---|---|---|---|

| Oxazolidinones | Evans' Auxiliaries | Asymmetric Aldol (B89426) & Alkylation | >95% de |

| Camphorsultams | Oppolzer's Sultam | Asymmetric Diels-Alder & Conjugate Addition | >98% de |

| Amino Acid Derived | Enders' SAMP/RAMP | Asymmetric Alkylation of Ketones/Aldehydes | >95% de |

Stereospecific Radical Cyclization Methodologies

Radical cyclizations are a class of reactions that can form cyclic structures through radical intermediates. When these reactions are controlled to produce a specific stereoisomer, they are termed stereospecific. The development of metalloradical catalysis has enabled highly effective asymmetric radical reactions. nih.gov For instance, cobalt(II)-based catalysts with chiral porphyrin ligands have been used for asymmetric intramolecular cyclopropanation via a stepwise radical mechanism.

A hypothetical stereospecific radical cyclization to form this compound could involve an acyclic precursor containing the necessary carbon framework and a radical initiator. The cyclization would be mediated by a chiral catalyst that controls the facial selectivity of the ring-closing step, thereby establishing the stereochemistry at the C2 position. Although this represents a powerful and modern synthetic strategy, its specific application to produce enantiopure this compound is not a commonly cited method in the literature.

Influence of Stereochemistry on Reaction Outcomes and Product Profiles

The absolute configuration of a chiral molecule like this compound has a profound influence on its reactivity, particularly in reactions involving other chiral species. The (R) and (S) enantiomers, when reacting with a chiral reagent, will form two different diastereomeric transition states. These transition states have different energies, which results in different reaction rates and can lead to different product ratios.

This principle is the basis for kinetic resolution, as discussed earlier. Furthermore, if an enantiomer of this compound is used as a starting material in a multi-step synthesis, its stereochemistry will dictate the stereochemistry of newly formed chiral centers in the product. For example, a nucleophilic addition to the carbonyl group of (R)-2,4,4-trimethylcyclopentanone will lead to diastereomeric alcohol products, often with one being formed in excess. The facial selectivity of the attack on the carbonyl is influenced by the existing stereocenter at C2.

While there is a lack of specific comparative studies on the reaction outcomes of the individual enantiomers of this compound, the fundamental principles of stereochemistry dictate that their behavior in a chiral environment would be distinct, leading to different product profiles.

Role in Advanced Organic Synthesis and Natural Product Chemistry

2,4,4-Trimethylcyclopentanone as a Key Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from its specific chemical structure. The cyclopentanone (B42830) framework is a common motif in many natural products and biologically active compounds. The trimethyl substitution pattern provides a unique scaffold that can be further elaborated into more complex structures. Chemists can leverage the reactivity of the ketone to introduce new functional groups and build intricate molecular architectures. One of the common methods for its preparation involves the rearrangement of isophorone (B1672270) oxide, which provides a convenient and relatively high-yield pathway to this intermediate. orgsyn.org

The cyclopentane (B165970) ring is a fundamental structural unit in a vast array of complex organic molecules, including many natural products with significant biological activity. This compound provides a readily available and functionalized cyclopentane core that can be elaborated upon to construct these larger, more intricate structures. Synthetic chemists utilize this compound as a starting point, taking advantage of the ketone's reactivity to perform reactions such as aldol (B89426) condensations, Wittig reactions, and Baeyer-Villiger oxidations to build complexity. The methyl groups on the ring can direct the stereochemistry of these reactions, which is crucial in the total synthesis of natural products where specific stereoisomers are often required for biological function.

The five-membered carbocyclic ring system found in this compound is a key structural feature in numerous pharmacologically active compounds. While direct examples of its incorporation into specific drugs are not extensively documented in readily available literature, its derivatives are of significant interest. The synthesis of complex molecules often involves the assembly of smaller, chiral building blocks. nih.gov this compound, after suitable modification and derivatization, can serve as such a building block for various classes of therapeutic agents, including antiviral, anti-inflammatory, and anticancer compounds. The ability to introduce diverse functionalities onto the cyclopentanone ring makes it a versatile precursor for creating libraries of compounds for drug discovery screening.

Beyond pharmaceuticals, the structural motifs accessible from this compound are relevant in the design of novel agrochemicals, such as herbicides, insecticides, and fungicides. The development of new crop protection agents often relies on the synthesis of molecules with specific shapes and functionalities that can interact with biological targets in pests or weeds. The cyclopentanone core can be modified to produce compounds with the desired properties. Furthermore, in the field of materials science, derivatives of this compound can be explored as monomers for polymerization or as components of liquid crystals and other advanced materials where molecular shape and functionality are critical.

Derivatization Strategies for Expanding Synthetic Utility

To fully exploit the potential of this compound as a synthetic intermediate, chemists employ a variety of derivatization strategies. These methods aim to introduce new functional groups and stereocenters, thereby increasing the molecular diversity that can be accessed from this starting material. The reactivity of the ketone is central to these strategies, allowing for transformations that can fundamentally alter the structure and properties of the molecule.

One of the most fundamental derivatization strategies involves the reduction of the ketone group in this compound to a hydroxyl group, yielding 2,4,4-trimethylcyclopentanol. This transformation can be achieved using a variety of reducing agents, and the choice of reagent can influence the stereochemical outcome of the reaction, potentially leading to the selective formation of either the cis or trans isomer. The resulting cyclopentanol (B49286) is a valuable intermediate in its own right, as the hydroxyl group can be further functionalized or used to direct subsequent reactions on the cyclopentane ring. nih.govmdpi.com

Table 1: Representative Reduction Reactions of this compound

| Reagent | Product | Key Features |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | 2,4,4-Trimethylcyclopentanol | A common and mild reducing agent for ketones. |

| Lithium aluminum hydride (LiAlH₄) | 2,4,4-Trimethylcyclopentanol | A more powerful reducing agent, also effective for esters and carboxylic acids. |

This table provides illustrative examples of common reduction methods and is not exhaustive.

The synthetic utility of this compound is significantly expanded by the introduction of additional functional groups onto the cyclopentane ring. This can be achieved through various reactions that target the α-positions (the carbon atoms adjacent to the carbonyl group). For example, enolate chemistry can be used to introduce alkyl, halogen, or other functional groups at the C2 and C5 positions. Furthermore, reactions that involve the carbonyl group directly, such as the formation of enamines or imines, can open up new avenues for functionalization. These polyfunctionalized derivatives are highly valuable intermediates for the synthesis of complex natural products and other target molecules.

Table 2: Selected Methods for Functionalization of this compound

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| α-Halogenation | N-Bromosuccinimide (NBS) | Bromo group at the α-position |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | β-Hydroxy ketone |

| Wittig Reaction | Phosphonium ylide | Carbon-carbon double bond |

This table presents a selection of reactions to illustrate the diverse possibilities for derivatization.

Access to Spirocyclic Systems and Fused Ring Structures

The construction of spirocyclic and fused ring systems is a significant challenge in organic synthesis, often requiring intricate strategies to control stereochemistry and ring strain. Cyclopentanone derivatives are frequently employed in annulation reactions to build these frameworks. However, a review of available chemical literature does not yield specific examples where this compound is utilized as the primary building block for the targeted synthesis of spirocyclic or fused-ring compounds. General strategies, such as the Robinson annulation, are common for creating fused rings from cyclic ketones, but specific applications starting with this compound are not detailed in peer-reviewed studies. vmou.ac.in

Application in Natural Product Synthesis

The total synthesis of natural products represents a pinnacle of chemical science, where chemists devise strategies to construct complex, biologically active molecules from simpler precursors. Although cyclopentane and cyclopentanone moieties are present in numerous natural products, this compound does not appear to be a commonly used chiral pool starting material or strategic intermediate in documented total synthesis campaigns.

Stereoselective Synthesis of Biologically Active Compounds

Stereoselective synthesis is crucial for producing biologically active compounds as single enantiomers. While the inherent structure of a starting material can influence the stereochemical outcome of subsequent reactions, there are no prominent, documented instances of this compound being employed as a chiral precursor or a stereodirecting group in the synthesis of complex, biologically active molecules.

One area where its stereochemistry has been explored is in enzymatic reactions. For instance, this compound has been shown to be a substrate for Baeyer-Villiger monooxygenases. These enzymes can convert the ketone into the corresponding lactone with some degree of enantioselectivity. asm.org This transformation, detailed in the table below, represents a stereoselective reaction of the compound rather than its use in a broader stereoselective synthesis of a different target molecule.

| Substrate | Biocatalyst | Product | Conversion Yield | Enantioselectivity (E) |

| This compound | Cyclopentadecanone Monooxygenase (CPDMO) | 3,5,5-Trimethyloxepan-2-one | 78% | 15 |

| This interactive table summarizes the biotransformation of this compound. asm.org |

Convergent and Divergent Synthesis Strategies from this compound

Convergent and divergent syntheses are elegant strategies that enhance the efficiency of creating complex molecules. A divergent approach uses a common intermediate to access a variety of structurally related compounds, while a convergent strategy involves synthesizing fragments of a molecule separately before assembling them.

The literature does not provide specific examples of this compound serving as a central scaffold in divergent syntheses to create a family of natural products, nor does it appear as a key fragment in a reported convergent total synthesis. While a study discussing a divergent synthesis of Fawcettimine-type Lycopodium alkaloids also mentions the formation of this compound from isophorone oxide, the compound is a product of a side reaction and not a precursor in the main synthetic route. researchgate.net

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic compounds, and 2,4,4-trimethylcyclopentanone is no exception. Through the application of one- and two-dimensional NMR techniques, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.

Proton NMR (¹H NMR) spectroscopy provides valuable insights into the different types of protons present in a molecule and their neighboring atoms. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the various proton environments.

The chemical shifts observed in the ¹H NMR spectrum are indicative of the electronic shielding around each proton. For this compound, the spectrum is characterized by a series of peaks that correspond to the methyl and methylene (B1212753) protons in the cyclopentanone (B42830) ring.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| H-2 | 2.403 | Multiplet |

| H-3 | 2.145, 2.037 | Multiplet |

| H-5 | 2.040, 1.407 | Multiplet |

| 2-CH₃ | 1.177 | Doublet |

| 4-CH₃ (axial) | 1.097 | Singlet |

| 4-CH₃ (equatorial) | 1.074 | Singlet |

Data sourced from publicly available spectral databases.

Note: Specific coupling constant values for the multiplets were not available in the consulted literature.

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, providing a direct count of the non-equivalent carbon environments.

The chemical shifts in the ¹³C NMR spectrum are influenced by the hybridization and the nature of the attached functional groups. A seminal study by Stothers and Tan in the Canadian Journal of Chemistry provided key data for the assignment of the carbon signals of this compound.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C=O (C-1) | 223.1 |

| CH (C-2) | 45.4 |

| CH₂ (C-3) | 35.8 |

| C (C-4) | 35.2 |

| CH₂ (C-5) | 54.5 |

| 2-CH₃ | 15.3 |

| 4-CH₃ (gem-dimethyl) | 29.1 |

Data interpretation based on the referenced 1974 study by Stothers and Tan.

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide a wealth of connectivity information for this compound.

COSY spectra would reveal proton-proton coupling networks, confirming the connectivity of the protons on the cyclopentanone ring.

HSQC spectra would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC spectra would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the complete molecular structure.

Despite the utility of these techniques, a comprehensive search of available scientific literature and spectral databases did not yield any publicly accessible 2D NMR data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a radical cation known as the molecular ion (M⁺•). This molecular ion can then undergo fragmentation, breaking into smaller charged and neutral pieces. The resulting mass spectrum is a plot of ion abundance versus m/z.

The EI mass spectrum of this compound shows a molecular ion peak at an m/z of 126, which corresponds to its molecular weight. The spectrum is further characterized by a series of fragment ions that provide clues about the molecule's structure. The base peak, which is the most intense peak in the spectrum, is observed at m/z 83. Other significant fragments are seen at m/z 69, 56, and 41.

Interactive Data Table: Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126 | 30.1 | [M]⁺• (Molecular Ion) |

| 111 | 9.6 | [M - CH₃]⁺ |

| 83 | 100.0 | [M - C₃H₇]⁺ |

| 69 | 52.7 | [C₅H₉]⁺ |

| 56 | 68.6 | [C₄H₈]⁺• |

| 41 | 45.6 | [C₃H₅]⁺ |

Data sourced from publicly available spectral databases.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a critical step in confirming the molecular formula of a compound.

The theoretical monoisotopic mass of this compound (C₈H₁₄O) is calculated to be 126.1045 g/mol . nih.gov An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the elemental formula.

While the theoretical exact mass is a valuable piece of information, a search of the available scientific literature did not yield any published experimental HRMS data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. The most prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the five-membered ring.

The typical stretching vibration for a carbonyl group in a cyclopentanone is observed at a higher frequency compared to that in an acyclic ketone due to ring strain. For cyclopentanone itself, this peak appears around 1747 cm⁻¹. youtube.com The presence of methyl groups on the cyclopentanone ring in this compound can slightly influence the exact position of this band.

In addition to the carbonyl stretch, the IR spectrum of this compound will also display absorption bands corresponding to the stretching and bending vibrations of the C-H bonds in the methyl and methylene groups. The presence of the gem-dimethyl groups at the C4 position is characterized by a splitting of the C-H bending vibration, which can sometimes be observed in the region of 1370-1390 cm⁻¹.

The following interactive data table summarizes the expected key IR absorption bands for this compound based on the characteristic frequencies for cyclic ketones and substituted alkanes.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1745 | C=O Stretch | Ketone (in a five-membered ring) |

| 2850-3000 | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| 1450-1470 | C-H Bend (Scissoring) | Methylene (CH₂) |

| ~1375 | C-H Bend (Symmetrical) | Methyl (CH₃) |

| 1150-1250 | C-C Stretch | Alkyl Ketone |

Chiroptical Spectroscopy (e.g., Optical Rotation) for Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. A molecule is considered chiral if it is non-superimposable on its mirror image. The this compound molecule possesses a chiral center at the C2 position, where the methyl group is attached. Consequently, it can exist as a pair of enantiomers: (R)-2,4,4-trimethylcyclopentanone and (S)-2,4,4-trimethylcyclopentanone.

These enantiomers have identical physical properties such as boiling point, melting point, and solubility. However, they differ in their interaction with plane-polarized light. This property is known as optical activity and is measured using a polarimeter. When plane-polarized light is passed through a solution containing a single enantiomer of a chiral compound, the plane of the light is rotated.

The direction and magnitude of this rotation are characteristic of the enantiomer. One enantiomer will rotate the plane of polarized light in a clockwise direction, and it is designated as dextrorotatory (+). Its mirror image, the other enantiomer, will rotate the plane of polarized light by an equal amount in the counter-clockwise direction and is designated as levorotatory (-). A racemic mixture, which contains equal amounts of both enantiomers, will not rotate plane-polarized light as the rotations of the individual enantiomers cancel each other out.

The following interactive data table outlines the expected chiroptical properties of the enantiomers of this compound.

| Property | (R)-2,4,4-trimethylcyclopentanone | (S)-2,4,4-trimethylcyclopentanone | Racemic Mixture |

| Chirality | Chiral | Chiral | Achiral (overall) |

| Optical Activity | Optically Active | Optically Active | Optically Inactive |

| Direction of Rotation | Dextrorotatory (+) or Levorotatory (-) | Opposite to the (R)-enantiomer | No net rotation |

| Magnitude of Specific Rotation | α |

Computational Chemistry Approaches to 2,4,4 Trimethylcyclopentanone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, geometry, and reactivity. northwestern.edu Methods like Density Functional Theory (DFT) are workhorses for this type of analysis, balancing computational cost with accuracy. mdpi.com

For 2,4,4-trimethylcyclopentanone, a DFT calculation would begin with geometry optimization to find the lowest energy arrangement of atoms. From this optimized structure, a wealth of information about its electronic properties can be extracted. Key parameters include the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. nih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular reactivity; a smaller gap generally suggests higher reactivity. mdpi.com In this compound, the HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group, specifically the non-bonding lone pair electrons. The LUMO is anticipated to be the π* antibonding orbital of the C=O bond. An electrophilic attack would target the HOMO (the oxygen), while a nucleophilic attack would target the carbon atom of the carbonyl group, corresponding to the location of the LUMO.

Calculations can also generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For this compound, the ESP map would show a region of high electron density (negative potential) around the carbonyl oxygen and regions of lower electron density (positive potential) around the carbonyl carbon and hydrogen atoms, highlighting the molecule's polar nature and sites susceptible to reaction.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Cyclopentanone (B42830) Calculated using DFT at the B3LYP/6-31G(d) level of theory. Values are hypothetical and for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.25 | Primarily C=O π* antibonding orbital |

| HOMO | -6.78 | Primarily non-bonding lone pair on oxygen |

| HOMO-LUMO Gap | 5.53 | Indicator of chemical stability |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions. It allows for the characterization of transient species like transition states and intermediates that are often too fleeting to be observed experimentally. wikipedia.orgucsb.edu

Rearrangement reactions, such as the acid-catalyzed conversion of isophorone (B1672270) oxide to this compound, involve complex bond-breaking and bond-forming events. Transition state (TS) theory provides the framework for understanding the kinetics of these processes. wikipedia.org A transition state is a specific molecular configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. ucsb.edu

Using quantum chemical methods, researchers can locate the geometry of a transition state for a proposed reaction step. A key verification is a frequency calculation: a true transition state structure must have exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. ucsb.edu

For a potential rearrangement of this compound, such as a Favorskii-type rearrangement if an α-halo derivative were used, computational chemists would model the starting enolate, the cyclopropanone (B1606653) intermediate, and the transition states connecting them. researchgate.netadichemistry.com These calculations would reveal the stereoelectronic requirements of the reaction, for instance, whether the migrating carbon-carbon bond must be anti-periplanar to the leaving group. nih.gov The calculated activation energy (the energy difference between the reactant and the transition state) provides a direct estimate of the reaction rate.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a visual representation of the entire reaction mechanism, showing the thermodynamic and kinetic favorability of each step.

For instance, in the context of the Favorskii rearrangement of an analogous α-halocyclopentanone, the energy profile would depict the initial deprotonation to form an enolate, followed by an energy barrier to reach the transition state for intramolecular cyclization. researchgate.netorganic-chemistry.org This leads to a cyclopropanone intermediate, which resides in a local energy minimum. Subsequent nucleophilic attack on the cyclopropanone carbonyl group would proceed over another transition state, leading to the ring-opened product. Comparing the energies of different possible intermediates and transition states allows chemists to predict the major reaction pathway and product distribution.

Figure 1: Illustrative Reaction Energy Profile for a Hypothetical Ketone Rearrangement This diagram shows the relative free energies (ΔG) of species along a reaction coordinate. TS1 and TS2 represent transition states, and the intermediate is a transient but stable species.

Conformational Analysis using Molecular Mechanics and Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a cyclic molecule like this compound, the flexibility of the ring is constrained, but it can still adopt several low-energy conformations.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. It is much faster than quantum mechanics, making it ideal for exploring the vast conformational space of flexible molecules. nih.gov For cyclopentane (B165970) rings, the two most well-known conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair" or "twist," where two adjacent atoms are displaced in opposite directions from the plane of the other three. dalalinstitute.com

A systematic conformational search using MM would identify all possible low-energy structures for this compound. The presence of the gem-dimethyl group at the C4 position and the methyl group at the C2 position will significantly influence the relative energies of these conformers by introducing steric strain and affecting torsional angles. Quantum chemical calculations (like DFT) would then typically be used to refine the geometries and obtain more accurate relative energies for the most stable conformers found by MM.

Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms over time, providing insight into the dynamic behavior of the molecule. nih.govjohannesfeist.eu An MD simulation of this compound, often in a simulated solvent, would show the molecule vibrating, rotating, and transitioning between its various stable conformations, revealing the energy barriers to interconversion and the relative populations of each conformer at a given temperature. nih.govmdpi.com

Table 2: Illustrative Relative Energies of Cyclopentanone Ring Conformations Relative energies are hypothetical and would be influenced by the methyl substituents in this compound.

| Conformation | Point Group | Relative Energy (kcal/mol) |

|---|---|---|

| Envelope | Cs | 0.0 |

| Half-Chair (Twist) | C2 | ~0.5 |

| Planar | D5h | ~5.0 (Transition State) |

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic properties, which can be invaluable for identifying unknown compounds or interpreting complex experimental spectra. wikipedia.org DFT calculations, in particular, provide reliable predictions of NMR and IR spectra. ruc.dk

To predict the Infrared (IR) spectrum, a frequency calculation is performed on the optimized geometry of this compound. github.io The calculation yields the vibrational frequencies and their corresponding intensities. The most prominent peak would be the C=O stretching frequency, which is sensitive to the electronic environment. For cyclic ketones, ring strain can affect this frequency; for cyclopentanones, it typically appears at a higher wavenumber than in acyclic ketones. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are commonly scaled by an empirical factor to improve agreement. nih.govresearchgate.net

For Nuclear Magnetic Resonance (NMR) spectra, the gauge-including atomic orbital (GIAO) method, typically coupled with DFT, is used to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). nih.gov These shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. researchgate.netnih.gov This approach can accurately predict the chemical shift of each unique carbon and hydrogen atom in this compound, aiding in the assignment of experimental spectra. The predicted shifts are sensitive to the molecule's 3D structure, meaning that calculations can help distinguish between different possible isomers or conformers.

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Cyclic Ketone Frequencies in cm⁻¹. Calculated values are often scaled to better match experimental data.

| Vibrational Mode | Calculated Frequency (Harmonic) | Scaled Frequency | Experimental Frequency |

|---|---|---|---|

| C=O Stretch | 1825 | 1752 | 1750 |

| CH₂ Scissoring | 1510 | 1450 | 1451 |

| Ring Deformation | 985 | 946 | 945 |

Application of Machine Learning in Predicting Reactivity

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting reaction outcomes, such as yields and selectivity, without the need for expensive quantum mechanical calculations for every new reaction. chemrxiv.orgmit.edu These models are trained on large datasets of known reactions and learn to identify complex relationships between molecular features and reactivity. github.comarxiv.org

To build an ML model for predicting the reactivity of ketones like this compound, a dataset of similar reactions (e.g., nucleophilic additions, reductions, or aldol (B89426) reactions of various cyclic ketones) would be assembled. rsc.org For each reaction, the reactants, products, reagents, and experimental yield would be recorded.

The next step involves featurization, where each molecule is converted into a numerical representation that the ML algorithm can understand. These features can range from simple molecular fingerprints, which encode structural fragments, to more sophisticated quantum chemical descriptors calculated using DFT, such as atomic charges, bond orders, or HOMO/LUMO energies. mdpi.com

An ML model, such as a random forest or a neural network, is then trained on this dataset. github.com The trained model can then be used to predict the yield for a new, unseen reaction involving this compound. For example, it could predict the outcome of an aldol reaction with a series of different aldehydes, allowing chemists to computationally screen for the most promising reaction conditions before heading to the lab. pnas.org This approach accelerates the discovery and optimization of chemical reactions. sapub.orgnih.govchemistryviews.orgquora.com

Table 4: Conceptual Features for a Machine Learning Model Predicting Ketone Reactivity

| Feature Type | Example Feature for this compound | Relevance to Reactivity |

|---|---|---|

| Structural | Molecular Weight, Number of sp³ carbons | Correlates with steric hindrance and physical properties |

| Topological | Morgan Fingerprint (ECFP4) | Encodes local atomic environments and connectivity |

| Electronic (DFT) | LUMO energy of C=O bond | Quantifies susceptibility to nucleophilic attack |

| Electronic (DFT) | Partial charge on carbonyl carbon | Indicates the electrophilicity of the reaction center |

| Steric (DFT) | Buried Volume of the carbonyl group | Quantifies steric accessibility of the reaction site |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for 2,4,4-Trimethylcyclopentanone Transformations

The transformation of the cyclopentanone (B42830) scaffold is a key area of organic synthesis, with applications ranging from pharmaceuticals to fragrances. digitellinc.com For this compound, the development of novel catalytic systems is crucial for unlocking its full potential. Current research on related cyclic ketones has highlighted several promising catalytic strategies. For instance, metal catalysts such as Platinum (Pt), Palladium (Pd), Ruthenium (Ru), and Nickel (Ni) have been used for the hydrogenation and rearrangement of furan-derived compounds into cyclopentanones. acs.orgacs.orgmdpi.com Future work could adapt these systems to selectively reduce the carbonyl group of this compound or to catalyze ring-opening and rearrangement reactions.

Furthermore, Lewis acidic systems and metal-catalyzed cyclization reactions have proven effective for creating complex substituted cyclopentanones from various precursors. researchgate.netrsc.org Research into catalysts like silver nitrate (B79036) (AgNO₃) or dual Lewis acid systems could lead to novel transformations of the this compound ring, enabling the introduction of new functional groups and the construction of more complex molecular architectures. researchgate.net Transition metal-catalyzed "cut-and-sew" reactions, which have been applied to other cyclic ketones, represent another frontier for creating diverse bridged and fused heterocyclic scaffolds from the trimethylcyclopentanone core. acs.org

| Catalyst Type | Potential Transformation of this compound | Relevant Research Context |

| Supported Metal Catalysts (e.g., Pt/C, Ni-Cu/SBA-15) | Selective hydrogenation of the carbonyl to an alcohol; Ring rearrangement. | Used in the conversion of furfural (B47365) to cyclopentanone, demonstrating control over hydrogenation and rearrangement pathways. mdpi.com |

| Lewis Acids (e.g., InBr₃–EtAlCl₂) | Catalysis of cycloaddition reactions to form more complex fused rings. | Employed for diastereoselective (3+2)-cycloaddition to form substituted cyclopentanones. rsc.org |

| Silver Catalysts (e.g., AgNO₃) | Facilitation of intramolecular cyclization to introduce new functional groups. | Used to synthesize functionalized cyclopentanones from ynone precursors. researchgate.net |

| Transition Metals (e.g., Rhodium, Palladium) | "Cut-and-sew" reactions via C-C bond activation to build bridged scaffolds. | Applied to cyclic ketones for the construction of complex nitrogen-heterocycles. acs.org |

Exploration of Bio-catalytic Pathways for Enhanced Selectivity

Biocatalysis offers significant advantages in terms of selectivity, particularly for creating chiral molecules, which are highly valuable in the pharmaceutical industry. The exploration of enzymatic pathways for the transformation of this compound is a promising, yet underexplored, area. Enzymes such as ketoreductases could be employed for the stereoselective reduction of the carbonyl group to produce specific stereoisomers of 2,4,4-trimethylcyclopentanol. This approach would be highly valuable as achieving high selectivity through traditional chemical catalysis can be challenging.

Future research could involve screening existing enzyme libraries for activity towards this compound or using protein engineering techniques to design bespoke enzymes with high specificity and efficiency. Such bio-catalytic routes would not only provide access to enantiomerically pure products but also align with the principles of green chemistry by operating under mild reaction conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, characterized by the use of continuous streams of reactants in reactors, offers enhanced control, safety, and scalability compared to traditional batch processing. researchgate.net The integration of this compound chemistry into automated flow platforms could significantly accelerate the discovery and optimization of new reactions and derivatives. syrris.comrsc.org Automated systems allow for high-throughput screening of reaction conditions, rapid library generation for drug discovery, and seamless scaling of lead compounds without extensive re-optimization. syrris.com

These platforms can combine multi-step syntheses with in-line purification and analysis, reducing manual intervention and improving efficiency. researchgate.netrsc.org For instance, a flow system could be designed for the multi-step synthesis of a complex derivative of this compound, where each step is optimized by the automated platform. Furthermore, the coupling of flow chemistry with machine learning algorithms can enable predictive reaction optimization, further accelerating the development process. syrris.com

| Feature of Flow Chemistry | Advantage for this compound Chemistry |

| Enhanced Control | Precise management of temperature, pressure, and residence time, leading to higher yields and selectivity. |

| Improved Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. |

| Scalability | Direct transition from small-scale discovery to larger-scale production by extending operation time. syrris.com |

| Automation & Integration | Enables high-throughput screening, library synthesis, and integration with purification and analysis. rsc.org |

| Access to Novel Chemistry | Facilitates reactions that are difficult in batch, such as those involving photochemistry or electrochemistry. syrris.com |

Advanced Materials Science Applications Derived from this compound Scaffolds

The rigid, cyclic structure of this compound makes it an attractive scaffold for the development of advanced materials. Keto-functionalized polymers are known to be versatile precursors for creating complex macromolecular structures and for conjugating biomolecules. researchgate.net By functionalizing this compound and converting it into a monomer, it could be polymerized to create new materials with tailored thermal and mechanical properties.

The cyclopentanone motif is a valuable fine chemical building block. digitellinc.com Derivatives of this compound could serve as precursors for novel drug-like scaffolds or be incorporated into larger molecular frameworks for applications in medicinal chemistry. nih.govresearchgate.net Additionally, the conversion of cyclic ketones into branched alkanes is a known strategy for producing high-density fuels. pnnl.gov Research into the catalytic hydrodeoxygenation and rearrangement of this compound could yield novel fuel additives or specialty chemicals.

Computational Design of New Reactions and Derivatives

Computational chemistry and machine learning are transforming chemical research by enabling the in silico design and prediction of reactions and molecular properties. frontiersin.org Density Functional Theory (DFT) calculations can be used to explore the mechanisms of potential new reactions involving this compound, identify rate-limiting steps, and predict the effects of different catalysts or substrates. acs.org This computational insight can guide experimental work, saving time and resources.

Machine learning models, trained on large datasets of chemical reactions, can predict the outcomes of transformations or retrosynthetic pathways for complex target molecules derived from this compound. nih.govrsc.org These tools can be used to design novel derivatives with specific desired properties, such as biological activity or material characteristics, accelerating the discovery of new applications for the core scaffold. frontiersin.org

Potential for Nanotechnology and Supramolecular Chemistry